molecular formula C11H11F2NO2 B1488860 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1856612-79-7

1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1488860
CAS RN: 1856612-79-7
M. Wt: 227.21 g/mol
InChI Key: KBYNZRDWYZUNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 1-(2,4-difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone, is a synthetic compound with a variety of applications in scientific research. It is a colorless, odorless crystalline solid with a melting point of 152-155 °C and a boiling point of 217-220 °C. The compound has a molecular weight of 246.20 g/mol and a molecular formula of C10H10F2NO2. 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one has been studied for its potential use in drug development, enzymatic catalysis, and other biochemical applications.

Scientific Research Applications

Antifungal Agent Synthesis

The synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone as an intermediate. This process has been optimized to achieve excellent diastereoselection and involves the synthesis of pyrimidine derivatives, showcasing the chemical's role in developing potent antifungal medications (Butters et al., 2001).

Quantitative Determination in Drug Samples

A study on fluconazole drug samples identified 1-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole as a genotoxic impurity and its precursor. An LC-MS/MS method was developed for their quantitative determination, highlighting the compound's relevance in ensuring drug safety and efficacy (Devanna & Reddy, 2016).

Synthesis of Novel Antimicrobial Compounds

Research into novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and thiazolidin-4-ones derivatives has demonstrated considerable antimicrobial activity. These compounds were synthesized through reactions involving Schiff base derivatives, showcasing the versatility of 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in creating compounds with potential pharmaceutical applications (Adem et al., 2022).

Analytical Method Development

The compound and its derivatives have also been subjects in the development of analytical methods, such as particle beam-mass spectrometric analysis, to analyze fluconazole and related intermediates. This work showcases the importance of 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in the pharmaceutical analysis for quality control and research (Creaser et al., 1997).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNZRDWYZUNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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